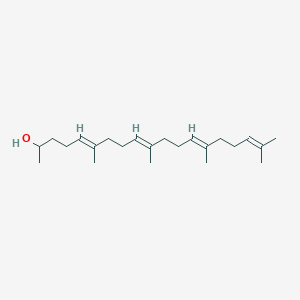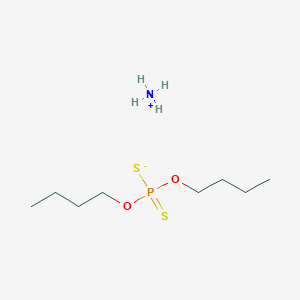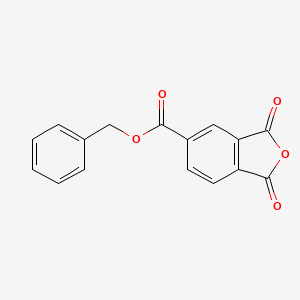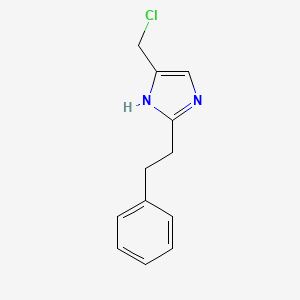
Geranylgeranylisopropanol
Vue d'ensemble
Description
Synthesis Analysis
Palladium-Catalyzed Synthesis : A method involves using 4-hydroxyquinolin-2(1H)-ones as starting material and constructing the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process (Wang et al., 2013).
Ultrasound-Accelerated One-Pot Procedure : This approach utilizes ultrasound to accelerate the synthesis under catalyst-free and solvent-free conditions (Azarifar & Sheikh, 2012).
Molecular Structure Analysis
- Crystal Structure Characterization : The molecular structure and crystal structure of quinolone derivatives have been characterized using techniques like X-ray crystallography, which reveals the presence of hydrogen bonds and intermolecular interactions (Zeng et al., 2007).
Chemical Reactions and Properties
Reactions with Dicarbonyls : Quinolin-1-ones undergo one-pot synthesis reactions with dicarbonyls, forming various derivatives through coupling and subsequent Friedel–Crafts reactions (Wang et al., 2013).
Interactions in Synthesis : The compound's behavior in different synthesis approaches, such as Michael addition and cyclization, showcases its versatile chemical properties (Rudenko et al., 2013).
Physical Properties Analysis
- Spectroscopic Properties : The ultraviolet-visible absorption spectra of quinoline derivatives vary with solvent polarity, indicating the compound's sensitive physical properties (Rufchahi & Gilani, 2012).
Chemical Properties Analysis
Reaction Mechanisms : Various studies have explored the mechanisms of reactions involving quinoline derivatives, including Knoevenagel condensation and Michael addition, highlighting the compound's diverse chemical behavior (Ye et al., 1999).
Inhibitory Properties : Certain quinoline derivatives exhibit inhibitory effects in different biochemical contexts, reflecting the compound's potential for diverse chemical applications (Faydy et al., 2021).
Applications De Recherche Scientifique
Statin-Induced Muscle Damage Prevention : GGA prevents lovastatin-induced muscle damage, suggesting its potential in treating statin-induced myopathy. This is due to its role in geranylgeranylation, essential for cellular localization and activity of small GTP-binding proteins (Cao et al., 2009).
Anti-Cancer Effects on Melanoma Cells : GGA induces apoptosis in human melanoma cells through the intrinsic pathway, involving the activation of certain signaling pathways and caspases (Jo et al., 2016).
Neuroprotection in Traumatic Brain Injury : GGA shows neuroprotective effects in experimental traumatic brain injury models. It improves functional recovery and histological outcomes by inducing heat shock proteins and reducing apoptotic cell death (Zhao et al., 2013).
Protection Against Ethanol-Induced Apoptotic DNA Fragmentation : In guinea pig gastric mucosal cells, GGA suppresses ethanol-induced apoptotic DNA fragmentation, suggesting its protective role against cellular damage (Mizushima et al., 2004).
Cytoprotective Effects in Hepatocytes : GGA enhances the expression of thioredoxin in hepatocytes, protecting them against ethanol-induced cytotoxicity. This indicates its potential in liver protection (Hirota et al., 2000).
Role in Protein Geranylgeranylation : Geranylgeranyl Diphosphate Synthase (GGDPS) is a therapeutic target in various diseases. The study of protein geranylgeranylation has advanced, revealing its role in numerous cellular processes related to human diseases (Wiemer et al., 2011).
Cancer Chemoprevention : Geranylgeranoic acid, a related compound, is found in various medicinal herbs and has been associated with cancer chemoprevention. This suggests a possible dietary intake route for cancer prevention (Muraguchi et al., 2011).
Safety And Hazards
A toxicological evaluation of GGOH has been conducted, which included a bacterial reverse mutation test, an in vitro mammalian chromosomal aberration test, and an in vivo mammalian micronucleus test. No evidence of mutagenicity or genotoxic activity was observed1. However, treatment-related adverse effects were observed in the forestomach and liver of rats in a 90-day study1.
Orientations Futures
Research on GGOH is ongoing, with studies exploring its role in lipid homeostasis and nutrient absorption7. Further research is needed to understand the mechanisms regulating GGOH activity in particular cell compartments, tissues, organs, and plant species. This will be useful for future metabolic engineering approaches aimed at manipulating the accumulation of particular GGOH-derived products of interest without negatively impacting the levels of other isoprenoids required to sustain essential cell functions8.
Propriétés
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZEIOCRSIRHY-NJFMWZAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylgeranylisopropanol | |
CAS RN |
109826-68-8 | |
| Record name | 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl geranyl propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





